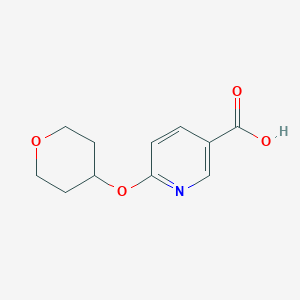

6-(Tetrahydropyran-4-yloxy)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSQIMMFCSJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640288 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-55-4 | |

| Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(tetrahydropyran-4-yloxy)nicotinic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure, explore plausible synthetic pathways with mechanistic insights, detail its analytical characterization, and discuss its current and potential applications in drug discovery and development.

Unveiling the Chemical Architecture

This compound is a derivative of nicotinic acid, also known as vitamin B3. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a tetrahydropyran-4-yloxy group at the 6-position.

The core of the molecule is the nicotinic acid scaffold, a well-established pharmacophore. The key modification is the ether linkage at the 6-position to a tetrahydropyran (THP) moiety. The THP ring is a saturated heterocyclic ether that is often employed in medicinal chemistry as a bioisostere for other groups to improve physicochemical properties such as solubility and metabolic stability.

Molecular Structure:

Caption: Williamson ether synthesis for the formation of the ester precursor.

Stage 2: Hydrolysis to the Carboxylic Acid

The second stage is the hydrolysis of the resulting ester (e.g., methyl 6-(tetrahydropyran-4-yloxy)nicotinate) to the final carboxylic acid product. This is a standard ester hydrolysis reaction.

-

Reagents:

-

Methyl 6-(tetrahydropyran-4-yloxy)nicotinate

-

A base (e.g., sodium hydroxide, lithium hydroxide) or an acid (e.g., hydrochloric acid)

-

A suitable solvent system (e.g., methanol/water, ethanol/water)

-

Base-catalyzed hydrolysis (saponification) is a common choice. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, this compound.

Caption: Hydrolysis of the ester precursor to the final carboxylic acid.

Analytical Characterization: Confirming the Structure

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include:

-

Aromatic protons on the pyridine ring, typically in the downfield region.

-

A multiplet for the proton at the 4-position of the tetrahydropyran ring, shifted downfield due to the adjacent oxygen atom.

-

Multiplets for the methylene protons of the tetrahydropyran ring.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D2O.

-

-

13C NMR: The carbon NMR spectrum reveals the different carbon environments. Key signals would correspond to:

-

Carbons of the pyridine ring, with the carbon attached to the oxygen appearing at a characteristic downfield shift.

-

The carbonyl carbon of the carboxylic acid.

-

The carbon at the 4-position of the tetrahydropyran ring bonded to the ether oxygen.

-

The methylene carbons of the tetrahydropyran ring.

-

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]+ would be observed in positive ion mode.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid group.

-

A strong C=O stretch from the carboxylic acid carbonyl group.

-

C-O stretching vibrations from the ether linkage and the tetrahydropyran ring.

-

C=N and C=C stretching vibrations from the pyridine ring.

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Bands |

| 1H NMR | Aromatic protons (~7.0-9.0 ppm), THP CH-O (~4.5-5.0 ppm), THP CH2 (~1.5-4.0 ppm), COOH (~10-13 ppm) |

| 13C NMR | Pyridine carbons (~110-160 ppm), C=O (~165-175 ppm), THP C-O (~70-80 ppm), THP CH2 (~25-40 ppm) |

| Mass Spec (ESI+) | [M+H]+ at m/z corresponding to C11H13NO4 + H+ |

| IR (cm-1) | ~3000 (broad, O-H), ~1700 (C=O), ~1250 & ~1050 (C-O) |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 6-(tetrahydropyran-4-yloxy) moiety onto the nicotinic acid scaffold can be a strategic move in drug design for several reasons:

-

Improved Physicochemical Properties: The tetrahydropyran ring can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, potentially leading to a longer half-life of the drug candidate.

-

Scaffold for Further Derivatization: The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Derivatives of nicotinic acid are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer effects. [1][2]The this compound scaffold can serve as a valuable building block for the development of novel therapeutic agents targeting various diseases. For instance, similar structures have been investigated as inhibitors of specific enzymes or as ligands for various receptors.

Conclusion

This compound represents a synthetically accessible and medicinally relevant scaffold. Its preparation via established methods like the Williamson ether synthesis, followed by ester hydrolysis, allows for its efficient production. The combination of the biologically active nicotinic acid core with the property-modulating tetrahydropyran moiety makes it an attractive starting point for the design and synthesis of new chemical entities with potentially improved pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- CN103570612A - Preparation method of 6-chloronicotinic acid - Google P

- Synthesis method of 6-methyl nicotine - Eureka | P

- Synthesis of nicotinic compounds - US2409806A - Google Patents.

- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

- US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents.

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. Available from: [Link]

-

Williamson ether synthesis - Wikipedia. Available from: [Link]

-

Synthesis of novel nicotinohydrazide and (1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine derivatives as potential anticancer agents - PubMed. Available from: [Link]

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

-

(PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. - ResearchGate. Available from: [Link]

- Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated R

-

Synthesis, spectroscopic characterization, and biological screening of levofloxacin based organotin(IV) derivatives | Request PDF - ResearchGate. Available from: [Link]

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available from: [Link]

- Pharmacological applications of azomethine derivatives in the therapy of different diseases. (URL not available)

Sources

6-(Tetrahydropyran-4-yloxy)nicotinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinic Acid

Authored by: A Senior Application Scientist

Executive Summary and Introduction

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a nicotinic acid core linked to a tetrahydropyran (THP) moiety via an ether linkage, is prevalent in a range of biologically active molecules and clinical candidates. The synthesis of this compound is a critical step in the development of novel therapeutics, demanding robust, scalable, and efficient chemical pathways.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind procedural choices, and offers field-proven insights into process optimization. The content is structured to empower researchers, chemists, and drug development professionals with the foundational knowledge required to confidently synthesize and scale this important intermediate. We will explore the most prevalent and practical methodologies, including Nucleophilic Aromatic Substitution (SNAr), Williamson-like ether synthesis, and the Mitsunobu reaction, providing both a comparative analysis and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most strategic bond disconnections. For this compound, the most logical disconnection is the C-O ether bond between the pyridine ring and the tetrahydropyran ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthetic strategies:

-

Nucleophilic Aromatic Substitution (SNAr): Employing a 6-halonicotinic acid derivative as the electrophile and tetrahydropyran-4-ol (as its alkoxide) as the nucleophile.

-

Etherification from a Hydroxy-Pyridine: Using 6-hydroxynicotinic acid as the nucleophile (as its phenoxide) and an activated tetrahydropyran (e.g., a tosylate) as the electrophile, or leveraging a Mitsunobu reaction to couple the two alcohol partners directly.

This guide will focus on these field-proven strategies, with a primary emphasis on the SNAr pathway due to its high efficiency and scalability.

Core Synthesis Pathways: Mechanisms and Rationale

The formation of the aryl ether bond is the crux of the synthesis. The choice of pathway depends on starting material availability, scalability, and the desired purity profile of the final product.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and industrially favored route. The reaction proceeds by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups.[1][2][3][4]

Causality and Mechanism: The pyridine ring is inherently electron-deficient. This effect is amplified by the presence of the carboxylic acid (or ester) group at the 3-position. These electron-withdrawing features make the C6 position, which bears a halogen leaving group (typically Cl or F), highly electrophilic and susceptible to attack by a nucleophile.[4][5] The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Caption: Logical flow of the Mitsunobu reaction.

Trustworthiness and Field Insights: While elegant, the Mitsunobu reaction has practical drawbacks. The reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative as byproducts. [6]The removal of these impurities, particularly the phosphine oxide, can complicate purification, often requiring careful column chromatography. This can be a significant challenge during scale-up.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route requires a careful evaluation of the advantages and disadvantages of each approach.

| Parameter | Pathway 1: SNAr | Pathway 2: Williamson-like | Pathway 3: Mitsunobu |

| Starting Materials | 6-Halonicotinic acid ester, Tetrahydropyran-4-ol | 6-Hydroxynicotinic acid, Activated THP-4-ol | 6-Hydroxynicotinic acid, Tetrahydropyran-4-ol |

| Key Reagents | Strong base (e.g., NaH) | Moderate base (e.g., K₂CO₃), TsCl/MsCl | PPh₃, DEAD/DIAD |

| Typical Solvents | DMF, THF, DMSO | DMF, Acetonitrile | Anhydrous THF, DCM |

| Advantages | High-yielding, direct, scalable, uses readily available materials, easy purification. | Avoids very strong bases, reliable SN2 chemistry. | Very mild conditions, broad functional group tolerance. |

| Disadvantages | Requires strong base and anhydrous conditions. | Extra step required to activate the THP-ol. | Difficult purification due to byproducts, high cost of reagents, potential for side reactions. [6] |

Detailed Experimental Protocol: SNAr Pathway

This protocol describes a validated, lab-scale synthesis of this compound via the SNAr pathway, starting from methyl 6-chloronicotinate.

Title: Synthesis of this compound

Step 1: Ether Formation

Materials & Reagents:

-

Methyl 6-chloronicotinate (1.0 eq)

-

Tetrahydropyran-4-ol (1.2 eq) [7]* Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl), Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous DMF.

-

Cool the solvent to 0 °C using an ice-water bath.

-

Carefully add the sodium hydride portion-wise to the stirred DMF.

-

In a separate flask, dissolve tetrahydropyran-4-ol in a small amount of anhydrous DMF.

-

Add the tetrahydropyran-4-ol solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; evolution of hydrogen gas should be observed.

-

Add a solution of methyl 6-chloronicotinate in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-(tetrahydropyran-4-yloxy)nicotinate.

Step 2: Saponification (Ester Hydrolysis)

Materials & Reagents:

-

Crude methyl 6-(tetrahydropyran-4-yloxy)nicotinate (from Step 1)

-

Sodium hydroxide (NaOH, 2.0 eq)

-

Methanol, Water

-

Hydrochloric acid (1 M HCl)

Procedure:

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add the sodium hydroxide pellets and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until all the starting ester has been consumed.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.

-

Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water.

-

Dry the solid under vacuum to a constant weight to afford this compound as a white to off-white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Conclusion

The synthesis of this compound is most effectively achieved via a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) reaction followed by ester hydrolysis. This pathway is robust, scalable, and utilizes readily accessible starting materials, making it the preferred choice for both academic research and industrial production. While alternative methods like the Williamson ether synthesis and the Mitsunobu reaction exist and are mechanistically insightful, they present challenges in terms of step economy or purification that render them less practical for large-scale synthesis. A thorough understanding of the principles and experimental nuances detailed in this guide will enable scientists to confidently and efficiently produce this valuable chemical intermediate.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Formulation of 6-O-Nicotinoylbarbatin C for In Vivo Studies.

- Google Patents. (n.d.). WO2012052444A1 - Process for the preparation of nicotinamide derivatives.

- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.

- Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.

- Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.

- Sigma-Aldrich. (n.d.). Tetrahydro-4-pyranol 98 2081-44-9.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- Wikipedia. (n.d.). Mitsunobu reaction.

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.

- NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- Google Patents. (n.d.). CN104592106A - Improvement preparation method of nicotinamide.

- PubChem - NIH. (n.d.). Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956.

- YouTube. (2019). nucleophilic aromatic substitutions.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- American Chemical Society. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.

- YouTube. (2018). Williamson Ether Synthesis.

- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- TCI Chemicals. (n.d.). Mitsunobu Reaction.

- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.

- MyWiki. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-(Tetrahydropyran-4-yloxy)nicotinic acid solubility data

An In-Depth Technical Guide to the Solubility of 6-(Tetrahydropyran-4-yloxy)nicotinic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest to researchers in medicinal chemistry and pharmacology.

While specific experimental solubility data for this compound is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and interpret its solubility characteristics. By dissecting the molecule's structural components, we can anticipate its solubility behavior and design robust experimental protocols for its precise measurement. This guide is structured to provide not just procedural steps, but also the scientific rationale that underpins these experimental choices, ensuring a self-validating approach to data generation.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a molecule is intrinsically linked to its structure. This compound is a compound that marries two distinct chemical moieties: a hydrophilic, ionizable nicotinic acid core and a more lipophilic tetrahydropyran tail linked via an ether bond. Understanding the properties of these individual components allows for a reasoned prediction of the overall molecule's solubility.

Table 1: Physicochemical Properties of Constituent Moieties

| Property | Nicotinic Acid | Tetrahydropyran |

| Molecular Formula | C₆H₅NO₂ | C₅H₁₀O |

| Molar Mass ( g/mol ) | 123.11 | 86.13 |

| pKa | 2.0, 4.85[1] | N/A |

| Aqueous Solubility | 18 g/L[1] | >80.2 g/L[2] |

| logP (Octanol/Water) | 0.219[1] | 0.95[3] |

The nicotinic acid portion of the molecule contains a carboxylic acid group, which is ionizable. The pKa of this group is approximately 4.85.[1][4] This means that at physiological pH (around 7.4), the carboxylic acid will be predominantly deprotonated, existing as a carboxylate anion. This ionization significantly increases the molecule's affinity for polar solvents like water, thereby enhancing its aqueous solubility.

Conversely, the tetrahydropyran ring and the ether linkage introduce a degree of lipophilicity. Tetrahydropyran itself is soluble in water, but its logP of 0.95 suggests a preference for a more non-polar environment compared to highly polar molecules.[2][3] The presence of this group will likely decrease the aqueous solubility of the parent nicotinic acid structure. Therefore, the overall solubility of this compound will be a balance between the hydrophilic, ionizable "head" and the more lipophilic "tail".

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of pharmaceutical sciences, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pressure, and pH, when the dissolved solute is in equilibrium with the undissolved solid form of the compound.[5] This value is independent of the dissolution rate and is a fundamental physicochemical property. It is the gold standard for solubility determination and is critical for late-stage drug development and formulation.[6]

-

Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions.[6][7] Typically, the compound is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted into the aqueous buffer.[6][7] The kinetic solubility is the concentration at which the compound precipitates out of solution. This method is high-throughput and requires very little compound, making it ideal for the early stages of drug discovery for ranking and prioritizing compounds.[6][8] However, it can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[9]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the benchmark for measuring equilibrium solubility.[6]

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, low-adsorption vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[9]

-

Causality: Using an excess of the solid ensures that the solution becomes saturated and that the dissolved compound is in equilibrium with its solid phase.

-

-

Equilibration:

-

Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker or rotator) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[5]

-

Causality: Continuous agitation facilitates the dissolution process, and a prolonged incubation period is necessary to ensure that the concentration of the dissolved compound is stable and represents the true equilibrium solubility.

-

-

Phase Separation:

-

After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Causality: Complete removal of any solid particles is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Carefully collect the supernatant or filtrate.

-

Prepare a series of calibration standards of this compound of known concentrations in the same buffer.

-

Analyze the saturated solution and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

-

Causality: A robust and validated analytical method is essential for accurate and precise quantification of the dissolved compound.

-

-

Data Analysis:

-

Construct a calibration curve from the analytical response of the standards.

-

Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration is the thermodynamic solubility.

-

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound.

-

pH: As an acidic compound with a pKa around 4.85, the solubility of this compound is expected to be highly pH-dependent. [12]In acidic solutions (pH < pKa), the carboxylic acid group will be protonated and the molecule will be neutral, leading to lower aqueous solubility. In neutral and basic solutions (pH > pKa), the carboxylic acid will be deprotonated to the more soluble carboxylate anion. This pH-dependent solubility is a critical consideration for its oral absorption, as the pH of the gastrointestinal tract varies significantly.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. [13]However, this is not universally true, and the effect of temperature should be determined experimentally if it is a critical parameter for a specific application.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material can have a significant impact on its solubility. Different polymorphs can have different lattice energies, leading to variations in their thermodynamic solubility. Amorphous forms are generally more soluble than their crystalline counterparts. It is therefore crucial to characterize the solid form of the material being used for solubility determination.

Conclusion

While direct, published solubility data for this compound is scarce, a comprehensive understanding of its solubility can be achieved through the application of well-established theoretical principles and experimental methodologies. By considering the physicochemical properties of its nicotinic acid and tetrahydropyran components, a pH-dependent solubility profile can be anticipated. The detailed protocols for thermodynamic and kinetic solubility assays provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. A thorough characterization of the solubility of this compound is an indispensable step in its journey as a potential therapeutic agent, providing critical insights that will guide formulation strategies and predict its in vivo behavior.

References

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Domainex. Thermodynamic Solubility Assay. Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

-

Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. Retrieved from [Link]

-

BioDuro. ADME Solubility Assay. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Cheméo. Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

-

Wikipedia. Tetrahydropyran. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8894, Tetrahydropyran. Retrieved from [Link]

-

Wikipedia. Nicotinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Wikipedia. Solubility. Retrieved from [Link]

-

Chemistry Notes. S11E2 - Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]

-

The Merck Index Online. Nicotinic Acid. Retrieved from [Link]

-

FooDB. Showing Compound Nicotinic acid (FDB001014). Retrieved from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic Acid [drugfuture.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. inventivapharma.com [inventivapharma.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 6-(Tetrahydropyran-4-yloxy)nicotinic acid in Biological Matrices

Introduction and Scientific Context

6-(Tetrahydropyran-4-yloxy)nicotinic acid is a pyridine derivative featuring a nicotinic acid core, a key pharmacophore in various therapeutic agents. Nicotinic acid, or niacin, and its derivatives are central to treating lipid disorders and have diverse pharmacological applications.[1] The development of novel analogs like this compound necessitates highly selective and sensitive bioanalytical methods to accurately characterize their pharmacokinetic (PK) and metabolic profiles. Understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development, making such analytical methods indispensable.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its superior sensitivity, specificity, and speed.[1][3] This application note presents a comprehensive, field-proven protocol for the analysis of this compound. The methodology is designed for robustness, employing a straightforward protein precipitation for sample cleanup and a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, a critical consideration in regulated bioanalysis.[1]

Principle of the Analytical Method

The core of this method is the selective isolation of the analyte from a plasma matrix, followed by chromatographic separation and quantification using a triple quadrupole mass spectrometer.

-

Sample Preparation: Proteins in the plasma sample, which can interfere with analysis and damage the LC-MS system, are precipitated using a simple and efficient organic solvent crash.[4][5] A SIL-IS, this compound-d4, is added prior to precipitation to correct for any variability during sample handling and analysis.

-

Chromatographic Separation: The analyte and IS are separated from endogenous matrix components on a reversed-phase C18 column. A gradient elution with an acidified mobile phase ensures sharp, symmetrical peak shapes and retention of the polar nicotinic acid moiety. The acidic modifier (formic acid) also serves the crucial purpose of promoting protonation, which is essential for efficient electrospray ionization.[6]

-

Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer using an electrospray ionization (ESI) source, which is a 'soft ionization' technique ideal for preventing fragmentation of the parent molecule in the source.[7] The instrument operates in Positive Ion Mode, targeting the protonated molecular ion [M+H]⁺. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion is isolated, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored. This two-stage mass filtering provides exceptional specificity and minimizes background noise.[4][8]

Experimental Protocols and Methodologies

Materials, Reagents, and Equipment

-

Analyte and Internal Standard: this compound (≥98% purity), this compound-d4 (SIL-IS, ≥98% purity, 99% isotopic purity).

-

Solvents and Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Blank human plasma (K2-EDTA).

-

Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, 96-well deep-well plates, HPLC vials, triple quadrupole mass spectrometer with an ESI source, and a compatible UHPLC system.

Step-by-Step Protocol: Sample Preparation

This protocol is designed for a 96-well plate format for higher throughput but can be adapted for individual microcentrifuge tubes.

-

Aliquot Samples: Allow all plasma samples (blanks, standards, QCs, and unknowns) to thaw completely at room temperature. Vortex gently to ensure homogeneity.

-

Spiking:

-

For calibration standards and Quality Control (QC) samples, aliquot 45 µL of blank plasma into designated wells.

-

Add 5 µL of the appropriate working standard or QC solution to each well.

-

For unknown samples, aliquot 50 µL of the study sample.

-

-

Internal Standard Addition: Prepare a working IS solution (e.g., 100 ng/mL in 50:50 acetonitrile:water). Add 50 µL of this working IS solution to every well except for "double blank" wells (matrix blank without IS).

-

Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

-

Mix and Precipitate: Seal the plate and vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or HPLC vials.

-

Dilution (Optional but Recommended): Add 150 µL of deionized water with 0.1% formic acid to the supernatant. This reduces the organic content of the final sample, preventing poor peak shape that can occur with high-acetonitrile injections.

-

Final Mix: Seal and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.

Visualization: Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Caption: High-level workflow for the bioanalysis of this compound.

Instrumental Conditions

Liquid Chromatography (LC) Parameters

Proper chromatographic separation is vital to separate the analyte from matrix components that could cause ion suppression or enhancement, ensuring reliable quantification.[9]

| Parameter | Recommended Setting |

| UHPLC System | Standard commercial system (e.g., Agilent, Waters, Shimadzu) |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate 1 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | ~4.0 minutes |

Mass Spectrometry (MS) Parameters

The MS parameters must be optimized by infusing a standard solution of the analyte and IS to determine the most stable and intense MRM transitions.[4][8]

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | +4500 V |

| Source Temperature | 550 °C |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium/6 psi |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 55 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 100 ms |

Table of MRM Transitions:

| Compound | Q1 (Precursor Ion, m/z) | Q3 (Product Ion, m/z) | Collision Energy (CE, eV) | Declustering Potential (DP, V) | Purpose |

| 6-(THP-oxy)nicotinic acid | 238.1 | 85.1 | 25 | 60 | Quantifier |

| 6-(THP-oxy)nicotinic acid | 238.1 | 140.1 | 21 | 60 | Qualifier |

| 6-(THP-oxy)nicotinic acid-d4 (IS) | 242.1 | 89.1 | 25 | 60 | Quantifier |

Results and Discussion: Ionization and Fragmentation

Rationale for Method Choices

The molecular structure of this compound contains two key functional groups for mass spectrometry: the pyridine nitrogen and the carboxylic acid proton. In positive mode ESI, the pyridine nitrogen is readily protonated, creating a stable [M+H]⁺ precursor ion at m/z 238.1. This is generally more efficient and stable for pyridine-containing compounds than negative mode deprotonation of the carboxylic acid.[10]

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in the collision cell, the protonated precursor ion (m/z 238.1) fragments in a predictable and structurally informative manner. The ether linkage is the most labile point in the molecule under these conditions.[11]

-

Primary Quantifier Ion (m/z 85.1): The most abundant and specific fragmentation pathway involves the cleavage of the C-O ether bond, resulting in the formation of a stable, protonated tetrahydropyranyl oxonium ion. This is a characteristic fragment for tetrahydropyranyl ethers and provides excellent specificity for the assay.

-

Qualifier Ion (m/z 140.1): A secondary fragmentation pathway involves the same ether bond cleavage but with charge retention on the nicotinic acid portion, coupled with the neutral loss of a dehydrated tetrahydropyran molecule (C₅H₈O, 84.1 Da). This results in a fragment ion corresponding to protonated 6-hydroxynicotinic acid. Monitoring this second transition confirms the identity of the analyte, adding a layer of confidence to the results.

The proposed fragmentation is visualized in the diagram below.

Caption: Proposed CID fragmentation of protonated this compound.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide excellent analytical performance. This method is well-suited for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies during drug development. The principles and protocols described herein can be readily adapted for other small molecules and biological matrices, serving as a foundational guide for researchers and scientists in the pharmaceutical industry.

References

-

Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. Available at: [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. Available at: [Link]

-

ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. Available at: [Link]

-

Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]

-

6-(Tetrahydropyran-4-yloxy)nicotinonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Proposed mass fragmentation pattern for compound (6). ResearchGate. Available at: [Link]

-

Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. ResearchGate. Available at: [Link]

-

Niacin and Its Metabolites: Role of LC-MS/MS Bioanalytical Methods and Update on Clinical Pharmacology. An Overview. PubMed. Available at: [Link]

-

Niacin, TMS derivative. NIST WebBook. Available at: [Link]

-

Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

-

Collision-induced dissociation of proton-bound alcohol dimers by Fourier-transform mass spectrometry. Journal of the American Chemical Society. Available at: [Link]

-

Mass Spectrometry in Small Molecule Drug Development. JSM-Techniques. Available at: [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

-

Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. The Journal of Chemical Physics. Available at: [Link]

-

Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. PMC, NIH. Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

-

Acidic Cleavage of Ethers. Chemistry LibreTexts. Available at: [Link]

-

Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

-

Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility. Available at: [Link]

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

-

Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. Available at: [Link]

-

Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. PubMed. Available at: [Link]

-

Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Available at: [Link]

Sources

- 1. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS | MDPI [mdpi.com]

- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. bevital.no [bevital.no]

- 9. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Protocol for enzymatic synthesis of nicotinic acid

Application Notes and Protocols

Topic: Protocol for the Enzymatic Synthesis of Nicotinic Acid (Vitamin B3)

Introduction: A Biocatalytic Approach to Vitamin B3 Synthesis

Nicotinic acid, a form of vitamin B3, is a vital nutrient for human health, serving as a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are central to a vast array of metabolic processes, including cellular respiration and redox reactions.[3] Traditionally, the industrial production of nicotinic acid has relied on chemical methods, such as the oxidation of 5-ethyl-2-methylpyridine or 3-picoline.[4][5] These processes often necessitate harsh reaction conditions, including high temperatures and strong acids or bases, leading to significant energy consumption and the generation of environmentally hazardous by-products.[4][5][6]

In recent years, biocatalytic processes have emerged as powerful and sustainable alternatives to conventional chemical synthesis.[1][2][7] Enzymatic synthesis offers numerous advantages, including high specificity, mild reaction conditions (physiological temperature and pH), reduced energy costs, and a significantly improved environmental profile.[8][9] This application note provides a detailed protocol for the efficient synthesis of nicotinic acid from 3-cyanopyridine using a whole-cell biocatalyst expressing a nitrilase enzyme, a method proven to be robust and high-yielding.[10][11]

Principle of the Biotransformation

The enzymatic synthesis of nicotinic acid from 3-cyanopyridine can be achieved via two primary microbial pathways.[6] The most direct route, and the focus of this protocol, is a single-step hydrolysis reaction catalyzed by the enzyme nitrilase (EC 3.5.5.1).

In this reaction, the nitrilase enzyme directly converts the nitrile group (-C≡N) of 3-cyanopyridine into a carboxylic acid group (-COOH), releasing ammonia as the sole by-product.[6][10] This one-step conversion is highly efficient and avoids the formation of the intermediate, nicotinamide, which can occur in the alternative two-step pathway involving nitrile hydratase and amidase.[6] The directness of the nitrilase pathway simplifies downstream processing and enhances overall process efficiency.

Caption: Enzymatic conversion of 3-cyanopyridine to nicotinic acid.

Biocatalyst: Recombinant Whole-Cell System

For this protocol, we utilize a whole-cell biocatalyst approach, employing a laboratory strain of Escherichia coli engineered to overexpress a nitrilase gene from a robust microbial source, such as Alcaligenes faecalis or Gordonia terrae.[7][8]

Rationale for using a whole-cell system:

-

Cost-Effectiveness: It eliminates the need for complex and expensive enzyme purification steps. The bacterial cell effectively serves as a natural immobilization matrix.

-

Enhanced Enzyme Stability: The intracellular environment protects the nitrilase from shear stress and potential inhibitors in the reaction medium, often leading to a longer operational lifespan compared to the isolated enzyme.

-

Cofactor Regeneration: Although nitrilases do not require cofactors, for other enzyme systems, whole cells provide an inherent mechanism for cofactor regeneration.

-

Improved Handling: Whole cells are generally more robust and easier to handle and separate from the reaction mixture than purified enzymes.

Immobilizing the whole cells in matrices like sodium alginate or agar can further enhance their stability and reusability for continuous or repeated-batch operations.[6][7]

Detailed Experimental Protocol

This protocol is divided into five main stages: biocatalyst preparation, the biotransformation reaction, reaction monitoring, product purification, and final analysis.

Materials and Reagents

-

Chemicals: 3-cyanopyridine (≥99%), Nicotinic acid analytical standard (≥99.5%), Luria-Bertani (LB) broth components, Isopropyl β-D-1-thiogalactopyranoside (IPTG), appropriate antibiotic (e.g., Kanamycin, Ampicillin), Potassium phosphate monobasic (KH₂PO₄), Potassium phosphate dibasic (K₂HPO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic acid (glacial).

-

Biologicals: E. coli BL21(DE3) strain carrying a plasmid with a nitrilase gene under an inducible promoter (e.g., pET vector system).

-

Equipment: Shaking incubator, refrigerated centrifuge, 1 L bioreactor or baffled flasks, pH meter, spectrophotometer, HPLC system with UV detector, filtration apparatus, Büchner funnel.

Step 1: Preparation of Whole-Cell Biocatalyst

-

Inoculum Preparation: Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm.

-

Large-Scale Culture: Transfer the overnight culture into 1 L of LB broth (in a 2.5 L baffled flask) with the same antibiotic. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

-

Induction of Nitrilase Expression: Cool the culture to 20-25°C. Add IPTG to a final concentration of 0.2–0.5 mM to induce nitrilase expression. Continue incubation for 12–16 hours at 20-25°C with shaking.

-

Causality Note: Lowering the temperature post-induction promotes proper protein folding and increases the yield of soluble, active nitrilase.

-

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of 100 mM potassium phosphate buffer (pH 8.0) and centrifuge again. Repeat this washing step once more to remove residual media components.

-

Biocatalyst Preparation: The resulting cell paste is the whole-cell biocatalyst. It can be used immediately or stored at -20°C for short-term storage. Determine the dry cell weight (DCW) by drying a small, known amount of the wet paste to a constant weight.

Step 2: Enzymatic Synthesis (Biotransformation)

-

Reaction Setup: In a 1 L baffled flask or bioreactor, prepare the reaction mixture consisting of 500 mL of 100 mM potassium phosphate buffer (pH 8.0).

-

Biocatalyst Addition: Add the prepared whole-cell biocatalyst to the buffer to achieve a final concentration of 20-30 g/L DCW.

-

Acclimatization: Equilibrate the mixture to the optimal reaction temperature of 40°C with gentle stirring (150-200 rpm).[8]

-

Substrate Addition: Begin the reaction by adding 3-cyanopyridine.

-

Self-Validation Note: Nitrilase can be subject to substrate inhibition at high concentrations (>100 mM).[8] To achieve a high product titer, a fed-batch strategy is recommended. Start with an initial concentration of 75 mM 3-cyanopyridine and add subsequent aliquots based on HPLC monitoring to maintain the substrate concentration below the inhibitory level.[8]

-

-

Reaction Control: Maintain the reaction at 40°C and pH 8.0. The hydrolysis of 3-cyanopyridine produces ammonia, which can slightly increase the pH. If using a bioreactor with pH control, set the controller to maintain pH 8.0 using 1 M HCl.

-

Monitoring: Take 1 mL samples at regular intervals (e.g., every 30-60 minutes) for HPLC analysis.

Step 3: Product Purification by Recrystallization

-

Biocatalyst Removal: Once the reaction has reached completion (>99% conversion), terminate it by centrifuging the entire mixture at 8,000 x g for 20 minutes to pellet the cells. Filter the supernatant through a 0.45 µm filter to remove any remaining cells.

-

Acidification and Precipitation: Transfer the clear supernatant to a clean beaker. Slowly add 6 M HCl while stirring to adjust the pH to approximately 3.4, the isoelectric point of nicotinic acid. A white precipitate will form.

-

Hot Filtration: Heat the suspension to 70-80°C until the nicotinic acid redissolves.[6] Filter the hot solution through a Büchner funnel to remove any heat-denatured proteins or other insoluble impurities.[6]

-

Causality Note: This step is crucial for removing protein impurities that co-precipitate, leading to a purer final product.

-

-

Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then transfer it to a 4°C refrigerator for at least 4 hours to complete the crystallization process.[6]

-

Crystal Collection: Collect the white, crystalline nicotinic acid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with three small portions of ice-cold distilled water to remove any remaining soluble impurities.[12]

-

Drying: Dry the purified nicotinic acid crystals in a vacuum oven at 60°C to a constant weight. A final yield of over 90% can be expected.[6]

Step 4: Analytical Quantification (HPLC)

The concentration of 3-cyanopyridine and nicotinic acid can be accurately determined by reverse-phase HPLC.

| HPLC Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Sulfuric Acid buffer (e.g., 15:85 v/v)[13] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 263 nm[14] |

| Injection Volume | 10 µL |

| Sample Preparation | Centrifuge the 1 mL reaction sample at 13,000 x g for 5 min. Dilute the supernatant 100-fold with mobile phase. |

| Typical Retention | Nicotinic Acid: ~3.8 min; 3-Cyanopyridine: ~5.5 min (Varies by exact conditions and column)[14] |

Experimental Workflow and Data Summary

The entire process, from biocatalyst preparation to the final purified product, is outlined below.

Caption: Overall workflow for the enzymatic synthesis of nicotinic acid.

Table 2: Summary of Optimized Parameters and Expected Results

| Parameter | Optimal Value / Range | Rationale / Reference |

| Biocatalyst | Recombinant E. coli (Whole Cells) | Cost-effective, high stability.[7] |

| Substrate | 3-Cyanopyridine | Commercially available precursor.[1] |

| Initial Substrate Conc. | 75 - 100 mM | Balances reaction rate and substrate inhibition.[7][8] |

| pH | 7.5 - 8.0 | Optimal pH for nitrilase activity.[7][8] |

| Temperature | 37 - 40°C | Optimal temperature for enzyme activity and stability.[7][8] |

| Reaction Time | 4 - 8 hours (dependent on biocatalyst load) | Time to achieve >99% conversion. |

| Conversion Rate | >99% | High efficiency of the biocatalyst.[1][7] |

| Isolated Yield | >90% | Efficient purification via recrystallization.[6] |

| Product Purity | >99% (by HPLC) | High selectivity of the enzyme and purification process.[1] |

References

- He, Y-C., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI.

-

Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

- Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers Media S.A..

-

Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

-

Thakur, N., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. National Institutes of Health. Available at: [Link]

-

McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses. Available at: [Link]

-

Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

-

Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Institutes of Health. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]

-

Sorci, L., et al. (2013). Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme. National Institutes of Health. Available at: [Link]

-

Li, T., et al. (2022). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. Available at: [Link]

-

Shah, G., et al. (2010). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

-

Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. American Society for Microbiology. Available at: [Link]

-

Jin, J., et al. (2013). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. ResearchGate. Available at: [Link]

- To-an, C. (1962). Purification of nicotinic acid. Google Patents.

Sources

- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 8. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 6-(Tetrahydropyran-4-yloxy)nicotinic Acid in Solution

Welcome to the technical support center for 6-(Tetrahydropyran-4-yloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

This compound is a molecule of interest in pharmaceutical research, combining a nicotinic acid core with a tetrahydropyran (THP) moiety via an ether linkage. The stability of this compound in solution is paramount for obtaining reliable experimental data and for the development of viable drug formulations. The primary potential routes of degradation are hydrolysis of the ether bond and degradation of the nicotinic acid ring.[1][2] This guide will address these potential stability issues and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The key factors influencing the stability of this compound are pH, temperature, light, and the presence of oxidizing agents.[3][4] The ether linkage is susceptible to acid-catalyzed hydrolysis, while the nicotinic acid moiety can be sensitive to light and oxidation.[1][5]

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation products would result from the cleavage of the ether bond, yielding nicotinic acid and tetrahydropyran-4-ol. Other potential degradants could arise from the breakdown of the nicotinic acid ring under harsh conditions.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7] This method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active molecule over time.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, UV light, oxidizing agents) to accelerate its degradation.[8][9] This helps to identify potential degradation products, understand degradation pathways, and develop a robust stability-indicating analytical method.[10]

Troubleshooting Guide: Common Stability Issues and Solutions

| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |

| Loss of potency over time in acidic solution | Acid-catalyzed hydrolysis of the ether linkage. | 1. pH Adjustment: Maintain the solution pH in the neutral to slightly acidic range (pH 4-7). Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.[1][11] 2. Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. |

| Discoloration or appearance of new peaks in HPLC after exposure to light | Photodegradation of the nicotinic acid moiety. | 1. Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1] 2. Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help minimize photo-oxidative processes. |

| Unexpected degradation in a multi-component formulation | Incompatibility with other excipients or interaction with impurities. | 1. Excipient Compatibility Study: Perform a systematic study of the compound's stability in the presence of each excipient. 2. Purity of Excipients: Ensure high-purity excipients are used to avoid catalytic degradation by metal ions or other impurities. |

| Variable results between experimental batches | Inconsistent preparation or storage of stock solutions. | 1. Standardized Protocol: Establish and strictly follow a standard operating procedure (SOP) for solution preparation, including solvent, concentration, and mixing procedure. 2. Fresh Solutions: Prepare fresh solutions for critical experiments whenever possible. If stock solutions are stored, validate their stability over the intended storage period. |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[12]

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.[9]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.[9]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[9]

-

Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.

-

Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

Chromatographic Conditions:

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the UV spectrum of the compound (e.g., around 260 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation:

-

The method should be validated according to ICH Q2(R2) guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[12][13]

Visualization of Concepts

Degradation Pathway

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Study

Caption: Workflow for a forced degradation study.

Enhancing Stability in Formulations

1. pH Control:

-

The use of buffers is crucial for maintaining a stable pH in liquid formulations.[11] Phosphate and citrate buffers are commonly used in pharmaceutical preparations and can be effective in the pH range of 4-7.[11] The optimal pH for stability should be determined experimentally through a pH-rate profile study.

2. Use of Antioxidants:

-

To prevent oxidative degradation, especially if the molecule shows susceptibility to oxidation in forced degradation studies, the addition of an antioxidant can be beneficial.[14][15]

-

Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite.

-

Oil-soluble antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).

-

The choice of antioxidant should be based on the formulation's solvent system and compatibility with the active compound.

3. Chelating Agents:

-

Trace metal ions can catalyze degradation reactions. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

4. Proper Storage:

-

Based on stability studies, appropriate storage conditions should be defined. For this compound solutions, storage at refrigerated temperatures (2-8 °C) and protection from light are recommended as a starting point.

By understanding the potential degradation pathways and implementing the strategies outlined in this guide, researchers can significantly enhance the stability of this compound in solution, leading to more reliable experimental outcomes and robust formulation development.

References

-

Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT). (2023, March 21). [Link]

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2016, May 2). [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

-

Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. (2015, December 2). [Link]

-

Compositions for pyridine/acetic acid buffers | Download Table. ResearchGate. [Link]

-

Excipients Used in Formulation of Liquid Dosage Forms - Pharmaguideline. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022, March 31). [Link]

-

(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. (2025, August 5). [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025, April 30). [Link]

-

Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. PubMed. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2025, August 8). [Link]

-

Excipients Used In the Formulation of Liquid Dosage Forms - Page 2 of 2. Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. (2021, December 30). [Link]

-

An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). [Link]

-

Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. [Link]

-

Year 2024 In-Use stability testing FAQ. (2024, November 4). [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Chromatography Online. [Link]

-